molecular formula C15H12ClN3O5 B11544048 2-(4-chlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide

2-(4-chlorophenoxy)-N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11544048
M. Wt: 349.72 g/mol
InChI Key: WTXRSCFAJRJHBI-CAOOACKPSA-N
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Description

2-(4-chlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a nitrophenyl group linked by an acetohydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 4-chlorophenoxyacetic acid, which is then converted to its corresponding hydrazide. This intermediate is then reacted with 5-hydroxy-2-nitrobenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or reagents like sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the hydroxyl group would produce a ketone or aldehyde.

Scientific Research Applications

2-(4-chlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chlorophenoxy)-N’-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it distinct from other similar compounds and valuable for various research applications.

Properties

Molecular Formula

C15H12ClN3O5

Molecular Weight

349.72 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H12ClN3O5/c16-11-1-4-13(5-2-11)24-9-15(21)18-17-8-10-7-12(20)3-6-14(10)19(22)23/h1-8,20H,9H2,(H,18,21)/b17-8+

InChI Key

WTXRSCFAJRJHBI-CAOOACKPSA-N

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)N/N=C/C2=C(C=CC(=C2)O)[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-])Cl

Origin of Product

United States

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